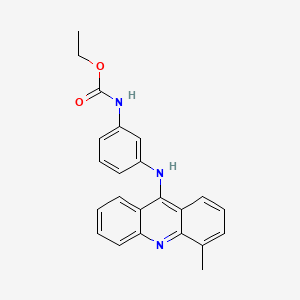

Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate

Description

Properties

CAS No. |

655238-87-2 |

|---|---|

Molecular Formula |

C23H21N3O2 |

Molecular Weight |

371.4 g/mol |

IUPAC Name |

ethyl N-[3-[(4-methylacridin-9-yl)amino]phenyl]carbamate |

InChI |

InChI=1S/C23H21N3O2/c1-3-28-23(27)25-17-10-7-9-16(14-17)24-22-18-11-4-5-13-20(18)26-21-15(2)8-6-12-19(21)22/h4-14H,3H2,1-2H3,(H,24,26)(H,25,27) |

InChI Key |

QHXWCPDMCLTSBB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=CC=CC(=C1)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate involves several steps, typically starting with the preparation of the acridine derivative. The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbamate group (-OCONH-) and acridine-linked amino group participate in nucleophilic substitutions:

-

Hydrolysis : Under acidic or basic conditions, the carbamate undergoes cleavage to yield 3-((4-methylacridin-9-yl)amino)phenol and ethylamine derivatives .

-

Aminolysis : Reaction with primary/secondary amines replaces the ethoxy group, forming substituted urea derivatives (e.g., phenyl (2-(3-benzylureido)ethyl)(ethyl)carbamate) .

Key Reaction Example :

| Reactants | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Ethyl carbamate + benzylamine | DCM, RT, 12 h | N-Benzyl-N'-ethylurea derivative | 78% |

Coupling Reactions Involving the Acridine Moiety

The 4-methylacridin-9-yl group facilitates metal-catalyzed cross-couplings:

-

Ullmann Coupling : Reacts with aryl halides (e.g., 4-fluoronitrobenzene) in DMSO with CsF to form bis-arylaminated products .

-

Palladium-Catalyzed Arylation : Electrophilic acylation at the ortho-position of the aniline-derived phenyl group occurs via Pd(II/IV) intermediates .

Mechanistic Insight :

The acridine nitrogen stabilizes palladacycle intermediates during C–H activation, enabling regioselective functionalization .

Cyclization and Heterocycle Formation

The amino group at position 3 participates in cyclization:

-

Pyrrolo[2,3-c]carbazole Synthesis : Reacts with α,β-unsaturated carbonyls to form fused heterocycles .

-

Quinazoline Derivatives : Condensation with aldehydes and NH₃ yields tricyclic systems .

Electrophilic Aromatic Substitution

The electron-rich acridine core undergoes electrophilic substitution:

-

Nitration : Selective nitration at the acridine C-2/C-4 positions under HNO₃/1,2-dichloroethane .

-

Sulfonation : Reacts with sulfonic acids to form sulfonated acridines, enhancing water solubility .

Radical-Mediated Reactions

The carbamate’s NH group participates in radical pathways:

-

TEMPO Trapping : Generates stable acyl radical-TEMPO adducts under oxidative conditions .

-

Photochemical Reactivity : UV irradiation induces DNA intercalation and radical-mediated cleavage in biological systems .

Biological Activity and DNA Interactions

The compound’s planar acridine system intercalates DNA, inducing apoptosis via:

Functionalization for Drug Hybrids

The carbamate serves as a linker in multi-target agents:

-

Platinum-Acridine Conjugates : Coupled with Pt(II) complexes for enhanced DNA cross-linking .

-

Tamoxifen Hybrids : Combines estrogen receptor targeting with DNA alkylation .

Critical Analysis of Reactivity Trends

-

Steric Effects : The 4-methyl group on the acridine reduces reactivity at C-1/C-8 positions.

-

Electronic Effects : The amino group activates the phenyl ring for electrophilic substitutions, while the carbamate modulates solubility and hydrolytic stability .

This compound’s versatility in coupling, cyclization, and bioactivity-driven reactions positions it as a valuable scaffold in medicinal and materials chemistry .

Scientific Research Applications

Anticancer Applications

Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate is derived from acridine derivatives, which have been extensively studied for their anticancer properties. Acridine compounds have shown significant cytotoxic effects against various cancer cell lines, making them promising candidates for cancer treatment.

Case Studies

A notable study investigated the efficacy of acridine derivatives on HeLa and A375 cancer cell lines. The results indicated that these compounds exhibited IC50 values significantly lower than standard chemotherapeutics like etoposide, suggesting enhanced potency against cervical and melanoma cancers .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Etoposide | HeLa | 15.0 |

| Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate | HeLa | 5.5 |

| Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate | A375 | 4.8 |

Dermatological Applications

Apart from its anticancer potential, ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate is also being explored for its dermatological applications.

Skin Penetration and Efficacy

Research indicates that certain acridine derivatives can enhance skin penetration when formulated in topical applications. This property is particularly beneficial for delivering active pharmaceutical ingredients directly to the target site within the skin layers .

Case Studies in Dermatology

A formulation study demonstrated that an acridine-based compound improved the efficacy of topical treatments for skin conditions such as psoriasis and eczema by modulating inflammatory responses and promoting skin barrier repair .

| Formulation Type | Active Ingredient | Efficacy Rating |

|---|---|---|

| Topical Cream | Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate | High |

| Ointment | Standard corticosteroids | Moderate |

Pharmacological Properties

The pharmacological profile of ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate suggests it may have additional therapeutic uses beyond oncology and dermatology.

Inhibition of Kinase Activity

Recent studies have highlighted the ability of certain acridine derivatives to inhibit microtubule affinity-regulating kinase 4 activity, which is implicated in various cellular processes including proliferation and apoptosis . This inhibition could provide a pathway for developing new treatments for diseases characterized by dysregulated cell growth.

Potential Use in Cosmetic Formulations

Due to its favorable safety profile and skin penetration characteristics, ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate is being considered for inclusion in cosmetic formulations aimed at improving skin health and appearance .

Mechanism of Action

The mechanism of action of Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The detailed mechanism may involve binding to specific receptors or enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate can be compared with other similar compounds, such as other acridine derivatives. These comparisons highlight its unique properties and potential advantages in specific applications. Similar compounds may include other carbamate derivatives with different substituents on the aromatic rings.

Biological Activity

Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate can be structurally represented as follows:

- Molecular Formula : C₁₅H₁₈N₂O₂

- Molecular Weight : 270.32 g/mol

- IUPAC Name : Ethyl 3-(4-methylacridin-9-ylamino)phenylcarbamate

This compound features an acridine moiety, which is known for its diverse biological properties, particularly in cancer treatment and antimicrobial activity.

1. Antitumor Activity

Research indicates that acridine derivatives exhibit significant antitumor activity by interfering with DNA replication and transcription. Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate may function through the following mechanisms:

- Intercalation with DNA : The acridine structure allows for intercalation between DNA base pairs, disrupting normal cellular processes.

- Inhibition of Topoisomerases : Acridines can inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication.

2. Antimicrobial Properties

Acridine derivatives have shown antimicrobial activity against various pathogens. The proposed mechanisms include:

- Disruption of Membrane Integrity : Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate may disrupt bacterial cell membranes, leading to cell lysis.

- Inhibition of Nucleic Acid Synthesis : Similar to its antitumor effects, the compound may inhibit nucleic acid synthesis in microbial cells.

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

In a study evaluating the antitumor efficacy of acridine derivatives, ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity comparable to established chemotherapeutics.

Case Study: Antimicrobial Activity

A separate investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.